molecular formula C10H11BrN2O B1519147 2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine CAS No. 892548-11-7

2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine

Cat. No. B1519147
M. Wt: 255.11 g/mol
InChI Key: UNGGHSBYTDJINR-UHFFFAOYSA-N
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Description

“2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine” is a chemical compound with the CAS Number: 892548-11-7 . It has a molecular weight of 255.11 and its IUPAC name is 2-bromo-4-(1-pyrrolidinylcarbonyl)pyridine . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H11BrN2O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s molecular weight is 255.11 .

Scientific Research Applications

Synthesis and Antibacterial Activity

2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine has been used as a substrate for the synthesis of novel cyanopyridine derivatives. These derivatives, obtained through reactions with various alkyl and aminoalkyl halides, demonstrated significant antimicrobial activity against a broad spectrum of aerobic and anaerobic bacteria. The minimal inhibitory concentration values for the most active compounds ranged from 6.2 to 100 µg/mL, indicating their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).

Catalysis and Chemical Synthesis

The compound plays a crucial role in the field of catalysis and chemical synthesis, where it serves as an intermediate for synthesizing biologically active compounds. Through a series of reactions including nitration, chlorination, N-alkylation, reduction, and condensation, it contributes to the production of complex molecules. This highlights its importance in the synthetic strategies aimed at developing new pharmaceuticals and chemical entities (Wang et al., 2016).

Quantum Mechanical Investigations and Biological Activities

Recent studies have involved the use of related bromo-pyridine compounds in the synthesis of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions. These derivatives were subjected to quantum mechanical investigations and evaluated for their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such research showcases the compound's contribution to understanding the structure-activity relationships in medicinal chemistry and its potential application in developing therapeutic agents (Ahmad et al., 2017).

Spectroscopic and Optical Studies

The compound has also been investigated for its spectroscopic and optical properties. Studies focusing on related bromo-pyridine compounds have provided insights into their molecular structure, vibrational frequencies, and chemical shifts. These investigations contribute to a deeper understanding of the compound's electronic properties and its potential applications in materials science (Vural & Kara, 2017).

properties

IUPAC Name

(2-bromopyridin-4-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGGHSBYTDJINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653244
Record name (2-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(1-pyrrolidinylcarbonyl)pyridine

CAS RN

892548-11-7
Record name (2-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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